2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide
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Overview
Description
2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring, a sulfonyl group, and a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Attachment of the Fluorophenyl Ethenyl Group: This step involves a Heck reaction or a similar coupling reaction to attach the fluorophenyl ethenyl group to the cyclopropane ring.
Final Assembly: The final step involves the formation of the carboxamide group, usually through an amidation reaction using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used to study the effects of fluorinated and sulfonyl-containing compounds on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development, particularly in the design of anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the sulfonyl group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide
- 2,2-Dichloro-N-[(E)-2-(4-bromophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide
- 2,2-Dichloro-N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylcyclopropane-1-carboxamide
Uniqueness
The uniqueness of 2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide lies in the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2,2-dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2FNO3S/c13-12(14)7-10(12)11(17)16-20(18,19)6-5-8-1-3-9(15)4-2-8/h1-6,10H,7H2,(H,16,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXOJUCRUTYZCV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C(=O)NS(=O)(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(Cl)Cl)C(=O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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